molecular formula C21H22N2O2 B159101 Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- CAS No. 131457-46-0

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)-

Cat. No. B159101
M. Wt: 334.4 g/mol
InChI Key: JTNVCJCSECAMLD-QZTJIDSGSA-N
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Description

This compound is also known as "(4R,4’R,5R,5’R)-2,2’-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl)oxazole" . It has an empirical formula of C33H30N2O2 and a molecular weight of 486.60 .


Molecular Structure Analysis

The molecular structure of this compound includes two oxazole rings, each substituted with a phenyl group . The two oxazole rings are connected by a methylethylidene group .


Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Therapeutic Potential of Oxazole Derivatives

Oxazoles have shown promise in various pharmacological applications, including as anticancer, anti-Alzheimer’s, anti-hyperglycemic, anti-inflammatory, and antibacterial agents. Their pharmacological actions are mediated through specific enzyme or receptor interactions involved in diseases. The chemical flexibility of oxazole allows for substitution at three positions, making it an attractive scaffold for the development of effective therapeutic agents with clinical relevance. These compounds have been highlighted for their potential in both preclinical and clinical evaluations, underscoring their significance in drug discovery and development (Kaur et al., 2018).

Applications in Material Science

Oxazole derivatives have been explored in the creation of plastic scintillators, with research demonstrating their effectiveness as luminescent activators in polymethyl methacrylate-based scintillators. These studies suggest that oxazoles can replace conventional solvents without altering the scintillation efficiency, optical transparency, or stability of the scintillators, making them valuable in the development of materials with improved performance characteristics (Salimgareeva & Kolesov, 2005).

Role in Asymmetric Catalysis

Oxazoline-containing ligands, including those derived from oxazole scaffolds, have been extensively applied in metal-catalyzed enantioselective reactions. These ligands have been part of a comprehensive array of important reactions, showcasing their versatility and effectiveness in achieving high levels of asymmetric induction. The review of applications from 2009 to 2018 highlights the ongoing development and innovation in ligand design, which includes mono-, bis-, tris-, and tetra-oxazolines, showcasing their critical role in catalytic processes (Connon et al., 2021).

properties

IUPAC Name

(4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNVCJCSECAMLD-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)-

CAS RN

131457-46-0
Record name Ph-box, (S,S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)
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Record name PH-BOX, (S,S)-
Source FDA Global Substance Registration System (GSRS)
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